![molecular formula C10H14ClNS B2633298 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride CAS No. 1909326-03-9](/img/structure/B2633298.png)

1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

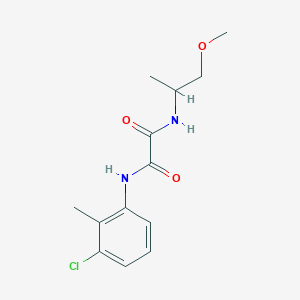

The compound “1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), attached to a bicyclic heptane structure (a seven-membered ring structure). The “2-azabicyclo[3.2.0]” part suggests the presence of a nitrogen atom in the bicyclic structure .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure and the attachment of the thiophene ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a bicyclic heptane structure (a type of cycloalkane with two rings), with a nitrogen atom incorporated into one of the rings. Attached to this bicyclic structure would be a thiophene ring .Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the presence and position of functional groups, the strain in the bicyclic ring system, and steric effects. Without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions

- Researchers have developed methods for synthesizing various azabicycloheptanes, including those with thiophen-2-yl groups. These compounds, including 1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride, are synthesized using photochemical [2+2] photocycloaddition reactions, often utilizing visible light for the cycloadditions. These methods are critical for producing azabicycloheptanes with potential biological activity or as building blocks in medicinal chemistry (Jirásek et al., 2017).

Applications in Drug Discovery and Medicinal Chemistry

- Azabicyclo[3.2.0]heptanes, including variants like 1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride, are valuable building blocks in drug discovery. These compounds are synthesized for potential use in pharmaceuticals, specifically as advanced intermediates for the synthesis of various drug molecules. The chemical properties of these bicyclic compounds make them suitable for creating a diverse array of biologically active compounds (Denisenko et al., 2017).

Mécanisme D'action

Orientations Futures

The future research directions for this compound could be vast, depending on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and the development of methods for its large-scale synthesis .

Propriétés

IUPAC Name |

1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10;/h1-2,7-8,11H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQDHWKTFFLEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CCN2)C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2633222.png)

![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)

![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)

![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)

![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)